3-(4-Butoxyphenyl)propionyl hydrazide

Description

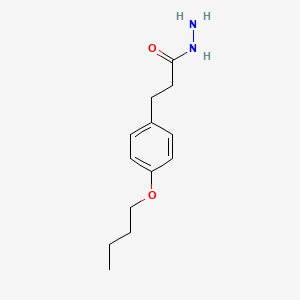

3-(4-Butoxyphenyl)propionyl hydrazide (CAS: 89790-07-8) is a hydrazide derivative with the molecular formula C₁₃H₂₀N₂O₂ . The compound features a butoxyphenyl group attached to a propionyl hydrazide backbone, conferring both lipophilic (due to the butoxy substituent) and reactive (hydrazide moiety) properties.

Properties

CAS No. |

89790-07-8 |

|---|---|

Molecular Formula |

C13H20N2O2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-(4-butoxyphenyl)propanehydrazide |

InChI |

InChI=1S/C13H20N2O2/c1-2-3-10-17-12-7-4-11(5-8-12)6-9-13(16)15-14/h4-5,7-8H,2-3,6,9-10,14H2,1H3,(H,15,16) |

InChI Key |

JAHTZERVWOABSA-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)CCC(=O)NN |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC(=O)NN |

Other CAS No. |

89790-07-8 |

Synonyms |

3-(4-butoxyphenyl)propionyl hydrazide BOPPH |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Derivatives

3-(2-Pyridyldithio)propionyl Hydrazide (PDPH)

- Structural Differences : PDPH replaces the butoxyphenyl group with a pyridyldithio moiety, introducing a disulfide bond (-S-S-) and a pyridine ring .

- Functional Properties: PDPH’s pyridyldithio group enables heterobifunctional crosslinking (e.g., conjugating antibodies to nanoparticles via sulfhydryl-carbohydrate interactions) . Unlike 3-(4-butoxyphenyl)propionyl hydrazide, PDPH is redox-sensitive, allowing cleavage under reducing conditions .

- Applications : Widely used in bioconjugation (e.g., virus detection probes , antibody-drug conjugates ).

3-[(4-Chlorophenyl)sulfonyl]propane Hydrazide

- Structural Differences : Features a sulfonyl (-SO₂-) group and a chlorophenyl substituent instead of butoxyphenyl .

- Synthesis : Prepared via oxidation of a thioether precursor, contrasting with the direct hydrazine substitution used for this compound .

Benzoic Acid Hydrazide Derivatives

- Core Structure : Simpler aromatic hydrazides (e.g., benzoic acid hydrazide derivatives in ) lack the extended aliphatic chain and butoxy substituent.

- Biological Activity: Derivatives like p-aminobenzoic acid hydrazides exhibit antimicrobial properties, suggesting that the hydrazide moiety itself is critical for bioactivity . However, the butoxyphenyl group in this compound may enhance membrane permeability due to increased lipophilicity.

Chelation and Enzyme Interactions

- HDAC3 Binding : Alkylhydrazides, including this compound, can chelate zinc ions via the hydrazide moiety, mimicking interactions observed in HDAC3 inhibitors . The butoxyphenyl group may stabilize hydrophobic interactions within enzyme pockets.

- Comparison with PDPH : PDPH’s pyridyldithio group enables metal coordination but lacks the aromatic hydrophobicity of the butoxyphenyl group .

Anticancer Potential

- Hydrazide-Hydrazone Scaffolds: highlights that hydrazide-hydrazone derivatives exhibit improved anticancer activity compared to non-hydrazide analogs. The butoxyphenyl group in this compound could enhance tumor targeting via lipophilic interactions.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Key Applications |

|---|---|---|---|

| This compound | C₁₃H₂₀N₂O₂ | Butoxyphenyl, hydrazide | Chelation, drug design |

| PDPH | C₈H₁₁N₃O₂S₂ | Pyridyldithio, hydrazide | Bioconjugation, crosslinking |

| 3-[(4-Chlorophenyl)sulfonyl]propane hydrazide | C₉H₁₁ClN₂O₃S | Sulfonyl, chlorophenyl | Antimicrobial, synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.